molecular formula C21H21ClN4O B2505819 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine CAS No. 1207021-34-8

4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine

Cat. No.: B2505819
CAS No.: 1207021-34-8
M. Wt: 380.88
InChI Key: SNOSJORNCPFWGH-UHFFFAOYSA-N
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Description

4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a triazole ring, making it a molecule of interest in various fields of scientific research.

Scientific Research Applications

4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

The compound could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure of the compound and the biochemical context in which it is present .

Cellular Effects

The effects of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine on cellular processes could be diverse, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound would likely involve binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound could change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of the compound could vary with different dosages, potentially showing threshold effects or toxic/adverse effects at high doses .

Metabolic Pathways

The compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of the compound within cells and tissues could involve interactions with transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of the compound could be influenced by factors such as targeting signals or post-translational modifications, potentially directing it to specific compartments or organelles .

Preparation Methods

The synthesis of 4-benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the benzyl and chlorophenyl groups. One common synthetic route involves the use of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the triazole ring. This is followed by the introduction of the benzyl and chlorophenyl groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and chlorophenyl groups, using reagents like sodium hydride or lithium diisopropylamide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents, to form new carbon-carbon bonds.

Comparison with Similar Compounds

4-Benzyl-1-[1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine can be compared with other similar compounds, such as:

    4-Benzylpiperidine: A simpler derivative with a benzyl group attached to the piperidine ring, known for its use in research as a monoamine releasing agent.

    4-Chlorophenylpiperazine: A compound with a chlorophenyl group attached to the piperazine ring, studied for its potential pharmacological activities.

    1-Benzyl-4-chloropiperidine: A compound with both benzyl and chlorophenyl groups attached to the piperidine ring, used in the synthesis of various pharmaceuticals.

The uniqueness of this compound lies in the presence of the triazole ring, which imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-chlorophenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c22-18-6-8-19(9-7-18)26-15-20(23-24-26)21(27)25-12-10-17(11-13-25)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOSJORNCPFWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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